BenchChemオンラインストアへようこそ!

Carteolol hydrochloride, (R)-

Beta-adrenoceptor pharmacology Stereoselectivity Partial agonism

(R)-Carteolol hydrochloride (CAS 59567-87-2) is the single R-(+) enantiomer of the non-selective β-adrenoceptor antagonist carteolol, distinguished by its absolute (R)-configuration at the chiral hydroxyl-bearing carbon. Unlike the racemic mixture used in commercial glaucoma formulations, this enantiomer exhibits a quantitatively distinct pharmacological profile: attenuated beta-blocking potency relative to the S-(−) enantiomer, preserved intrinsic sympathomimetic activity (ISA), and tissue-dependent stereoselectivity wherein ocular ciliary body binding is equivalent between enantiomers while cardiac and pulmonary tissues discriminate strongly in favor of the S-form.

Molecular Formula C16H25ClN2O3
Molecular Weight 328.83 g/mol
CAS No. 59567-87-2
Cat. No. B12743702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarteolol hydrochloride, (R)-
CAS59567-87-2
Molecular FormulaC16H25ClN2O3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl
InChIInChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m1./s1
InChIKeyFYBXRCFPOTXTJF-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Carteolol Hydrochloride (CAS 59567-87-2): Single-Enantiomer Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity for Research Procurement


(R)-Carteolol hydrochloride (CAS 59567-87-2) is the single R-(+) enantiomer of the non-selective β-adrenoceptor antagonist carteolol, distinguished by its absolute (R)-configuration at the chiral hydroxyl-bearing carbon [1]. Unlike the racemic mixture used in commercial glaucoma formulations, this enantiomer exhibits a quantitatively distinct pharmacological profile: attenuated beta-blocking potency relative to the S-(−) enantiomer, preserved intrinsic sympathomimetic activity (ISA), and tissue-dependent stereoselectivity wherein ocular ciliary body binding is equivalent between enantiomers while cardiac and pulmonary tissues discriminate strongly in favor of the S-form [2]. These properties render the (R)-enantiomer an essential, non-interchangeable research tool for mechanistic studies of beta-adrenoceptor partial agonism, chiral analytical reference standard development, and tissue-selective pharmacology investigations.

Why (R)-Carteolol Hydrochloride Cannot Be Substituted by Racemic Carteolol or Other In-Class Beta-Blockers


The (R)-enantiomer of carteolol is not a simple pharmacological duplicate of racemic carteolol or other beta-blockers. Direct comparative studies demonstrate that S-(−)-carteolol exhibits approximately 10-fold greater beta-adrenoceptor blocking potency than the R-(+) enantiomer, and approximately 2-fold greater intrinsic sympathomimetic activity [1]. Critically, this stereoselectivity is tissue-dependent: in guinea-pig ciliary body—therapeutically relevant for glaucoma—binding affinities of the R-(+) and S-(−) isomers are not significantly different, whereas in cardiac atria and trachea, the S-(−) isomer is ~10-fold more potent [2]. Consequently, substituting (R)-carteolol with racemic material confounds interpretation of dose-response relationships, obscures the contribution of the distomer to both efficacy and side effects, and invalidates enantiomer-specific pharmacokinetic and pharmacodynamic modeling [3]. For analytical method development, only the well-characterized single enantiomer can serve as a certified reference standard for enantiomeric purity determination.

Quantitative Differentiation Evidence for (R)-Carteolol Hydrochloride: Head-to-Head Comparisons Against Closest Analogs


Beta-Adrenoceptor Blocking Potency: 10-Fold Differentiation Between R(+) and S(−) Enantiomers

In a direct head-to-head comparison using isolated guinea-pig taenia caecum, S(−)-carteolol was approximately 10 times as potent as R(+)-carteolol in beta-adrenoceptor blocking action, as measured by pA2 values against S(−)-isoprenaline [1]. The pA2 values of both enantiomers were significantly larger than their corresponding pD2 values for beta-adrenomimetic action, confirming that beta-blockade is the dominant pharmacological effect even for the less potent R-enantiomer.

Beta-adrenoceptor pharmacology Stereoselectivity Partial agonism pA2 determination

Intrinsic Sympathomimetic Activity (ISA): 2-Fold Potency Difference and Significant Intrinsic Activity Gap Between Enantiomers

In the same guinea-pig taenia caecum preparation, the beta-adrenomimetic (ISA) action of S(−)-carteolol was about 2 times as potent as that of R(+)-carteolol, and the intrinsic activity (maximal agonist efficacy relative to full agonist) of the S(−) enantiomer was slightly but significantly larger than that of the R(+) enantiomer [1]. This demonstrates that both enantiomers possess measurable partial agonist activity, with the R-enantiomer retaining a substantial fraction of the ISA characteristic of the class.

Intrinsic sympathomimetic activity Partial beta-adrenoceptor agonism pD2 determination Intrinsic activity

Intraocular Pressure Reduction: Equivalent Efficacy of R(+) and S(−) Enantiomers in Rabbit Model

Topical instillation of R(+)-carteolol and S(−)-carteolol, each as 1.0% solutions, produced comparable reductions in rabbit intraocular pressure, with minimum IOP levels attained at 60 minutes post-instillation and no significant difference in the time courses between enantiomers [1]. Notably, neither enantiomer at 0.3% concentration significantly influenced IOP, establishing a dose threshold for efficacy.

Ocular pharmacology Glaucoma Intraocular pressure Topical beta-blockers

Tissue-Dependent Stereoselectivity: Equivalent Ciliary Body Binding but 10-Fold Cardiac/Pulmonary Discrimination

Binding studies in guinea-pig microsomal fractions demonstrated that pK_i values of S(−)- and R(+)-carteolol were not significantly different in the ciliary body, whereas in right atria and trachea, the S(−)-isomers were approximately 10-fold more potent than the R(+)-isomers [1]. This tissue-dependent stereoselectivity was further confirmed by inhibition curves: S(−)- and R(+)-isomers produced overlapping curves in ciliary body preparations but were clearly separated by ~10-fold in atria and trachea.

Tissue-specific pharmacology Ciliary body beta-adrenoceptors Cardiac beta-adrenoceptors Stereoselective binding

Clinical Safety Differentiation: Carteolol (ISA-Containing) vs Timolol (Non-ISA) on Adverse Events and Lipid Profile

In a double-masked randomized clinical trial, racemic carteolol 1% produced intraocular pressure reductions comparable to timolol 0.25%, but with significantly fewer patients reporting overall adverse events (P=0.019) and specifically less eye irritation (P=0.02) [1]. In separate controlled studies, timolol treatment significantly decreased HDL cholesterol levels from baseline, while carteolol treatment groups showed no significant HDL cholesterol change; the between-group difference was statistically significant [2][3]. These safety advantages are attributed to carteolol's ISA, a property retained in the (R)-enantiomer.

Glaucoma clinical trial Adverse events HDL cholesterol Intrinsic sympathomimetic activity

Chiral Chromatographic Resolution: Validated Enantiomeric Separation Supporting Reference Standard Procurement

A validated normal-phase HPLC method on a Chiralpak IC column (250 × 4.6 mm, 5 μm) successfully resolved the enantiomers of carteolol with a resolution (Rs) value of 2.09, exceeding the baseline separation threshold (Rs ≥ 1.5) [1]. Under identical conditions, other beta-blocker enantiomers were resolved with Rs values of 4.80 (bevantolol), 2.77 (propranolol), 2.30 (esmolol), and 1.11 (metoprolol). The validated method demonstrates that the single (R)-enantiomer (CAS 59567-87-2) is an indispensable reference standard for enantiomeric purity assessment in both raw material and finished product testing.

Chiral HPLC Enantiomeric purity Analytical reference standard Quality control

High-Value Application Scenarios for (R)-Carteolol Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Purity Reference Standard for Beta-Blocker Enantiomeric Analysis in Quality Control Laboratories

The validated HPLC method achieving a resolution (Rs) of 2.09 for carteolol enantiomers on Chiralpak IC columns [1] positions (R)-carteolol hydrochloride as a critical certified reference standard. Quality control laboratories developing compendial or in-house methods for enantiomeric purity testing of carteolol raw material, ophthalmic formulations, or generic products require the single enantiomer to establish system suitability, determine enantiomeric elution order, and quantify the distomer content in racemic batches. The compound's well-defined absolute configuration (R, confirmed by optical rotation) and availability as a hydrochloride salt with defined purity specifications make it suitable for use as a primary reference in monograph development.

Ocular Pharmacology Studies Investigating ISA-Mediated Neuroprotection Independent of Systemic Beta-Blockade

The tissue-specific stereoselectivity evidence—equivalent R/S binding in ciliary body but ~10-fold S-preference in atria and trachea [1]—supports a focused application in ocular pharmacology. Researchers can use (R)-carteolol to dissect whether the ISA component of carteolol's action, shown clinically to preserve HDL cholesterol and reduce adverse events versus timolol [2][3], contributes to optic nerve head perfusion improvement or retinal neuroprotection. Because the (R)-enantiomer retains ~50% of the ISA activity of the S-form [4] while exhibiting only ~10% of its cardiac beta-blocking potency, it serves as a tool to isolate ISA-driven ocular effects from confounding systemic beta-blockade in chronic in vivo glaucoma models.

Mechanistic Studies of Beta-Adrenoceptor Partial Agonism: High-Affinity vs Low-Affinity Binding Site Discrimination

The finding that pA2 values (beta-blockade) for both carteolol enantiomers significantly exceed pD2 values (ISA) [1] supports the two-affinity-site model of beta-adrenoceptors. (R)-Carteolol, with its quantitatively distinct balance of blocking vs stimulatory activity, is an essential pharmacological probe for experiments that require differential engagement of high-affinity (antagonist-preferring) versus low-affinity (agonist-preferring) receptor conformations. Its use in radioligand binding displacement assays, cAMP accumulation measurements, and functional tissue bath studies enables researchers to parametrize the relative contributions of each affinity state to physiological responses without the confounding influence of the more potent S-enantiomer.

Enantioselective Pharmacokinetic and Toxicokinetic Profiling in Preclinical Development of Chiral Beta-Blocker Formulations

Regulatory guidance increasingly requires enantiomer-specific pharmacokinetic characterization of chiral drug candidates. (R)-Carteolol hydrochloride serves as both an analytical reference standard for bioanalytical method development (LC-MS/MS, chiral HPLC) and a test article for in vitro ADME studies (CYP metabolism, plasma protein binding, transporter interactions). The documented 10-fold stereoselectivity difference in cardiac vs ocular tissues [2] makes the (R)-enantiomer particularly valuable for investigating whether enantiomer-specific tissue distribution or metabolism contributes to differential organ-level effects, supporting rational formulation design that exploits stereochemistry for improved therapeutic indices.

Quote Request

Request a Quote for Carteolol hydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.